molecular formula C12H21N3O7P+ B12549108 2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine CAS No. 845880-13-9

2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine

Cat. No.: B12549108
CAS No.: 845880-13-9
M. Wt: 350.28 g/mol
InChI Key: BHHIWZAKKUGWJR-MADCSZMMSA-O
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Description

2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes acetamido, hydroxyphosphaniumyl, butanoyl, and alanyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of acetamido compounds with hydroxyphosphaniumyl derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as crystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-2-Acetamido-4-(4-hydroxyphenyl)butanoyl]-L-α-glutamyl-N-[(2S)-4-carboxy-1-oxo-2-butanyl]-L-valinamide
  • 2-Acetamido-2-deoxy-beta-D-glucopyranose(beta1-4)-2-acetamido-1,6-anhydro-3-O-[®-1-carboxyethyl]-2-deoxy-beta-D-glucopyranose-L-alanyl-gamma-D-glutamyl-meso-diaminopimelyl-D-alanine

Uniqueness

2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

845880-13-9

Molecular Formula

C12H21N3O7P+

Molecular Weight

350.28 g/mol

IUPAC Name

[4-[[(2S)-2-acetamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-hydroxy-oxophosphanium

InChI

InChI=1S/C12H20N3O7P/c1-7(10(18)19)13-11(20)12(3,14-8(2)16)15-9(17)5-4-6-23(21)22/h7H,4-6H2,1-3H3,(H4-,13,14,15,16,17,18,19,20,21,22)/p+1/t7-,12-/m0/s1

InChI Key

BHHIWZAKKUGWJR-MADCSZMMSA-O

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@](C)(NC(=O)C)NC(=O)CCC[P+](=O)O

Canonical SMILES

CC(C(=O)O)NC(=O)C(C)(NC(=O)C)NC(=O)CCC[P+](=O)O

Origin of Product

United States

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